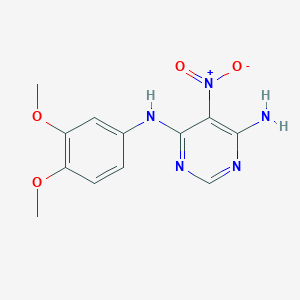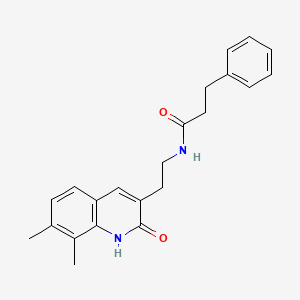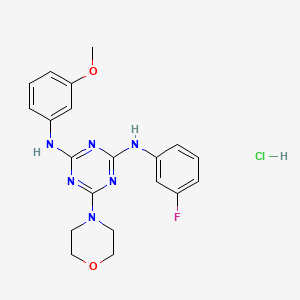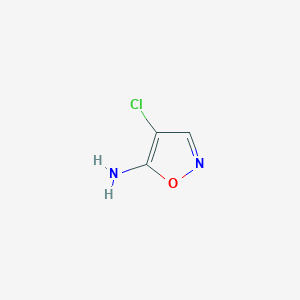
N-(3,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 3,4-dimethoxyphenethylamine , a chemical compound of the phenethylamine class. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Synthesis Analysis
While specific synthesis methods for “N-(3,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine” are not available, similar compounds have been synthesized through various methods. For instance, a method for synthesizing 3,4-dimethoxy benzyl cyanide involves three steps: decarboxylation reaction, aldoxime reaction, and dehydration reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like vibrational spectra analysis, HOMO–LUMO analysis, and hyperpolarizability analysis . These techniques can provide insights into the molecular structure and electronic properties of the compound.Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, lignin peroxidase (LiP) can decompose lignin and analogue compounds under mild conditions. In this reaction mechanism, LiP catalyzes the C–C cleavage of a propenyl side chain .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For example, the corrosion behaviour of mild steel (MS) in 0.5 M H2SO4 and 0.5 M HCl, in the temperature range (303–323 K) without and with the inhibitor N-[(3,4-dimethoxyphenyl) methyleneamino]-4-hydroxy-benzamide (DMHB), was investigated .科学的研究の応用
Synthesis and Characterization of Novel Compounds
Research into similar chemical structures has led to the development of novel compounds with specific properties. For instance, studies on the synthesis of tetrahydropteridine stereoisomers have demonstrated methodologies for creating compounds with high enantiomeric purity, which could be relevant for the synthesis of derivatives of N-(3,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine for targeted applications in medicinal chemistry or material science (Bailey, Chandrasekaran, & Ayling, 1992).
Applications in Material Science
The development of high-performance polymers based on aromatic diamine monomers demonstrates the potential for incorporating complex diamines into materials with desirable properties such as solubility, thermal stability, and hydrophobicity. For example, the fabrication and characterization of soluble, high thermal, and hydrophobic polyimides based on specific diamine structures highlight the potential for using similar compounds in advanced material applications (Huang et al., 2018).
Biochemical and Pharmaceutical Research
In the pharmaceutical and biochemical research domains, similar compounds have been investigated for their potential as intermediates in the synthesis of bioactive molecules. For instance, the study of chiral anti-1,2-diamine derivatives through copper(I)-catalyzed asymmetric addition showcases the utility of diamine compounds in synthesizing molecules with significant enantioselectivity, which could be applicable in developing drugs with higher efficacy and lower side effects (Gan et al., 2020).
Environmental and Analytical Chemistry
Research into the formation potentials of N-nitrosamines from nitrogenous micropollutants during chloramination points to the importance of understanding the environmental impact and behavior of nitrogen-containing compounds, including those similar to N-(3,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine. Such studies highlight the need for careful consideration of the environmental and health impacts of these compounds and their derivatives (Piazzoli et al., 2018).
作用機序
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways .
Pharmacokinetics
Similar compounds have shown some activity as a monoamine oxidase inhibitor .
Result of Action
Similar compounds have been shown to have neurotoxic effects, especially in the nigrostriatal system and among dopaminergic neurons .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of the compound .
Safety and Hazards
特性
IUPAC Name |
4-N-(3,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c1-20-8-4-3-7(5-9(8)21-2)16-12-10(17(18)19)11(13)14-6-15-12/h3-6H,1-2H3,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRIDYAIMIBUMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2972840.png)
![5-amino-1-{[(2-ethylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2972841.png)

![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B2972845.png)



![N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B2972853.png)

![3-(2,6-dichlorophenyl)-5-[(E)-2-(4-hydroxy-2-methylanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2972857.png)
![3-(3,5-dimethylphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2972859.png)

![3-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-quinazoline-2,4-dione](/img/structure/B2972861.png)